molecular formula C8H4F3NO3 B13903654 6-(2,2,2-Trifluoroacetyl)nicotinic acid

6-(2,2,2-Trifluoroacetyl)nicotinic acid

Cat. No.: B13903654
M. Wt: 219.12 g/mol
InChI Key: UZMCJMGQTJVYGB-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroacetyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a trifluoroacetyl group at the 6-position of the nicotinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroacetyl)nicotinic acid typically involves the introduction of a trifluoroacetyl group to the nicotinic acid structure. One common method involves the reaction of nicotinic acid with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroacetyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted nicotinic acid derivatives .

Scientific Research Applications

6-(2,2,2-Trifluoroacetyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroacetyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,2,2-Trifluoroethoxy)nicotinic acid
  • 2-Methyl-6-(trifluoromethyl)nicotinic acid
  • 6-[(Trifluoroacetyl)(2,2,2-trifluoroethyl)amino]nicotinic acid

Uniqueness

6-(2,2,2-Trifluoroacetyl)nicotinic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological activities .

Properties

Molecular Formula

C8H4F3NO3

Molecular Weight

219.12 g/mol

IUPAC Name

6-(2,2,2-trifluoroacetyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6(13)5-2-1-4(3-12-5)7(14)15/h1-3H,(H,14,15)

InChI Key

UZMCJMGQTJVYGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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